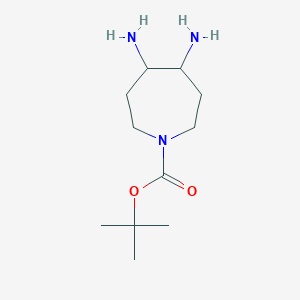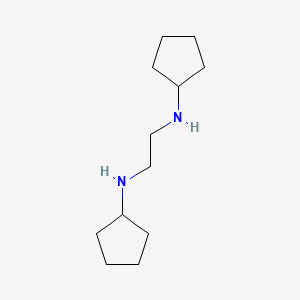
Benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro- is a complex organic compound that belongs to the benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure features a benzimidazole ring fused with a benzoic acid moiety, which is further substituted with four chlorine atoms at the 3, 4, 5, and 6 positions.
Preparation Methods
The synthesis of benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Chlorination: The benzimidazole derivative is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.
Carboxylation: The chlorinated benzimidazole is then reacted with carbon dioxide in the presence of a base to form the benzoic acid moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro- can be compared with other benzimidazole derivatives, such as:
2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: This compound lacks the chlorine substitutions and has different chemical properties and applications.
4-(2-Phenyl-1H-benzimidazol-1-yl)-benzoic acid: This derivative has a phenyl group instead of chlorine atoms, leading to variations in its reactivity and biological activity.
The uniqueness of benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
68391-26-4 |
|---|---|
Molecular Formula |
C15H6Cl4N2O3 |
Molecular Weight |
404.0 g/mol |
IUPAC Name |
2-(benzimidazole-1-carbonyl)-3,4,5,6-tetrachlorobenzoic acid |
InChI |
InChI=1S/C15H6Cl4N2O3/c16-10-8(9(15(23)24)11(17)13(19)12(10)18)14(22)21-5-20-6-3-1-2-4-7(6)21/h1-5H,(H,23,24) |
InChI Key |
LSXSFYOXBYEKGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one](/img/structure/B12294502.png)





![2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid](/img/structure/B12294555.png)

![tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B12294567.png)
![11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)

![N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B12294596.png)


